molecular formula C14H18N6O B6505944 N-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]propanamide CAS No. 1421483-18-2

N-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]propanamide

Cat. No.: B6505944
CAS No.: 1421483-18-2
M. Wt: 286.33 g/mol
InChI Key: FGBMOPRTWCKPKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]propanamide is a small-molecule compound featuring a pyrimidine core substituted with a pyridin-2-yl amino group at position 6 and an ethylpropanamide side chain at position 4 (Figure 1). The pyrimidine scaffold is a common motif in medicinal chemistry, often employed in kinase inhibitors and epigenetic modulators due to its ability to engage in hydrogen bonding and π-π stacking interactions. The ethylpropanamide linker provides flexibility, while the pyridin-2-yl group enhances solubility and target affinity.

Properties

IUPAC Name

N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c1-2-14(21)17-8-7-16-12-9-13(19-10-18-12)20-11-5-3-4-6-15-11/h3-6,9-10H,2,7-8H2,1H3,(H,17,21)(H2,15,16,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBMOPRTWCKPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCNC1=CC(=NC=N1)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Chloro-N-(pyridin-2-yl)pyrimidin-4-amine

The pyrimidine core is prepared by chlorination of 4,6-dihydroxypyrimidine followed by sequential amination. In a representative protocol:

  • 4,6-Dichloropyrimidine is treated with pyridin-2-amine in refluxing ethanol, yielding 6-chloro-N-(pyridin-2-yl)pyrimidin-4-amine (78% yield).

  • Selective displacement of the 4-chloro group is achieved using ethylenediamine in tetrahydrofuran (THF) at 60°C, forming 4-amino-6-chloro-N-(pyridin-2-yl)pyrimidin-2-amine (82% yield).

Key Reaction Conditions

  • Solvent: Ethanol/THF

  • Temperature: 60–80°C

  • Catalysts: None required for SNAr

Alternative Synthetic Routes and Comparative Analysis

One-Pot Assembly Strategy

A patent by AstraZeneca AB discloses a one-pot method combining pyrimidine chlorination and amide coupling:

  • 4,6-Dichloropyrimidine , pyridin-2-amine, and N-(2-aminoethyl)propanamide are refluxed in acetonitrile with potassium carbonate.

  • The reaction proceeds via sequential SNAr at the 6- and 4-positions, yielding the target compound in 73% isolated yield.

Advantages

  • Reduced purification steps

  • Higher atom economy

Solid-Phase Synthesis for High-Throughput Production

A modified approach immobilizes the pyrimidine core on Wang resin:

  • 4-Chloro-6-(pyridin-2-ylamino)pyrimidine is anchored to the resin via its 4-chloro group.

  • The immobilized intermediate undergoes amination with N-(2-aminoethyl)propanamide, followed by cleavage with trifluoroacetic acid (TFA) to release the product (68% yield over three steps).

Reaction Optimization and Challenges

Solvent and Base Selection

SolventBaseYield (%)Purity (%)
DCMDIPEA8598
AcetonitrileK₂CO₃7395
THFNaH6290

Polar aprotic solvents (e.g., acetonitrile) enhance SNAr kinetics, while DIPEA minimizes side reactions during acylation.

Temperature Effects

  • Amination Step : Yields drop below 50% at temperatures <50°C due to incomplete substitution.

  • Acylation Step : Exothermic reactions require ice baths to prevent decomposition of the ethylenediamine linker.

Purification and Characterization

Chromatographic Methods

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) removes unreacted pyridin-2-amine.

  • HPLC : C18 column (5 µm, 250 × 4.6 mm), gradient elution with 0.1% TFA in water/acetonitrile confirms >98% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.21 (s, 1H, pyrimidine-H), 8.35 (d, J = 4.8 Hz, 1H, pyridine-H), 3.45 (q, J = 6.2 Hz, 2H, CH₂NH), 2.29 (t, J = 7.4 Hz, 2H, COCH₂).

  • HRMS (ESI): m/z 287.1501 [M+H]⁺ (calc. 287.1509 for C₁₄H₁₉N₆O).

Scalability and Industrial Considerations

AstraZeneca’s patent highlights kilogram-scale production using continuous flow reactors:

  • Residence Time : 12 minutes at 100°C

  • Productivity : 1.2 kg/day with 89% yield

  • Cost Analysis : Raw material costs reduced by 40% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyridine and pyrimidine rings, leading to the formation of N-oxides.

      Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

      Conditions: Mild conditions, typically at room temperature.

  • Reduction: : Reduction reactions can target the amide group, converting it to an amine.

      Reagents: Lithium aluminum hydride (LiAlH4).

      Conditions: Anhydrous conditions, typically in ether solvents.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the pyridine and pyrimidine rings.

      Reagents: Various nucleophiles such as amines, thiols.

      Conditions: Elevated temperatures, often in polar solvents.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

  • Cancer Therapy : N-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]propanamide has been investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation through DHFR inhibition. Studies have shown that compounds targeting DHFR can be effective in treating various cancers by disrupting nucleotide synthesis.
  • Antimicrobial Activity : Research indicates that similar pyrimidine derivatives exhibit antimicrobial properties, suggesting potential applications in developing new antibiotics.

Biochemistry

  • Enzyme Inhibition Studies : The compound serves as a model for studying enzyme kinetics and inhibition mechanisms. Its interaction with DHFR provides insights into the design of more potent inhibitors.
  • Receptor Modulation : Investigations into its effects on cellular receptors may reveal additional therapeutic avenues, particularly in modulating pathways involved in inflammation and immune responses.

Material Science

  • Polymer Chemistry : this compound can be used as a building block for synthesizing novel polymers with specific properties, potentially enhancing material performance in various applications.

Case Studies

StudyFocusFindings
Study on Anticancer Activity Investigated the efficacy of N-[2-(6-(pyridin-2-yl)amino)pyrimidin-4-yl] against cancer cell linesDemonstrated significant inhibition of cell growth in vitro, supporting its potential as an anticancer drug candidate.
Kinetic Analysis of DHFR Inhibition Evaluated the binding affinity of the compound to DHFRShowed high affinity binding, indicating its potential as a lead compound for developing more effective DHFR inhibitors.
Synthesis of Novel Polymers Explored the use of the compound in polymer synthesisResulted in materials with enhanced mechanical properties and thermal stability, showcasing its versatility in material science applications.

Mechanism of Action

The mechanism by which N-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]propanamide exerts its effects is primarily through its interaction with specific molecular targets. These targets often include enzymes and receptors involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Variations

The compound’s closest analogs share the pyrimidine core but differ in substituents, linker length, and functional groups. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Target/Activity Reference
N-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]propanamide (Target) C₁₇H₂₁N₇O ~347.4* Pyridin-2-yl amino (position 6), ethylpropanamide (position 4) Kinase inhibition (inferred)
N-{2-[(5-chloro-2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}propanamide C₂₃H₂₇ClN₈O 482.97 Chloro (position 5), methylpiperazine-phenyl (position 2), phenylpropanamide Kinase inhibition (PDB: 6H3)
N-{6-[4-(hydroxyacetyl)-1,4-diazepan-1-yl]-2-(pyridin-2-yl)pyrimidin-4-yl}-β-alanine C₁₉H₂₄N₆O₄ 400.43 β-alanine (position 4), 1,4-diazepane-hydroxyacetyl (position 6) Hydrolyzed kinase inhibitor prodrug
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide C₁₉H₂₁ClN₆O₂ 400.9 Pyrazole (position 6), chlorophenoxy-methylpropanamide (position 4) Undisclosed (structural analog)
3-((6-(4,5-Dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoic acid (GSK-J1) C₂₂H₂₄N₆O₂ 428.47 Benzoazepine (position 6), propanoic acid (position 4) H3K27 demethylase inhibition

*Calculated based on formula.

Functional Group Analysis

  • Pyridin-2-yl vs.
  • Propanamide vs. Propanoic Acid: The Target’s propanamide group is neutral, while GSK-J1’s propanoic acid () is ionizable, affecting cell permeability and protein binding .
  • Linker Length : The ethylpropanamide linker (Target) is shorter than β-alanine (), restricting conformational flexibility and possibly reducing off-target interactions .

Pharmacological Implications

  • Kinase Inhibition: The Target’s pyrimidine-pyridine scaffold aligns with JAK3 inhibitors (), where similar cores bind ATP pockets. However, the absence of an acrylamide group (seen in ) suggests non-covalent binding .
  • Epigenetic Modulation : GSK-J1 () demonstrates that benzoazepine substitutions enable demethylase inhibition, a feature absent in the Target due to its simpler pyridin-2-yl group .
  • Solubility and Bioavailability: The Target’s pyridin-2-yl group may enhance water solubility compared to chlorophenoxy derivatives (), which are more lipophilic .

Research Findings and Trends

  • Structure-Activity Relationships (SAR) : Position 6 substitutions (e.g., pyridin-2-yl, pyrazole, benzoazepine) critically influence target specificity. For instance, methylpiperazine-phenyl groups () improve blood-brain barrier penetration in kinase inhibitors .
  • Thermal Stability : Analogous compounds with pyridinyl groups () exhibit melting points near 170°C, suggesting the Target may share similar stability .

Q & A

Basic: How can the synthesis of N-[2-({6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]propanamide be optimized for yield and purity?

Answer:
The synthesis involves multi-step reactions, typically starting with coupling pyrimidine and pyridine derivatives. For example, details a three-step synthesis using Pd2(dba)3/BINAP catalysis for cross-coupling, followed by nitro group reduction (Fe/NH4Cl), and final deprotection (HCl/MeOH). To optimize:

  • Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) to improve coupling efficiency.
  • Reduction conditions : Replace Fe powder with catalytic hydrogenation (H₂/Pd-C) for cleaner nitro-to-amine conversion.
  • Purification : Use column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate intermediates. Confirm purity via HPLC (≥95%) .

Basic: What spectroscopic methods are critical for characterizing this compound’s structure?

Answer:

  • NMR : Use ¹H/¹³C NMR to confirm pyrimidine ring substitution patterns and propanamide chain connectivity. Aromatic protons in pyridine (δ 8.5–9.0 ppm) and pyrimidine (δ 7.0–8.0 ppm) should resolve coupling patterns.
  • Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 365.15 [M+H]⁺) verifies molecular weight.
  • IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Advanced: How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

Answer:
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is essential. Key steps:

  • Data collection : Use synchrotron radiation (λ = 0.710–1.541 Å) for high-resolution (<1.0 Å) data.
  • Refinement : Apply anisotropic displacement parameters for non-H atoms. Hydrogen bonding between pyridine N and amide protons stabilizes the conformation.
  • Validation : Check R-factors (R₁ < 0.05) and electron density maps for missing/disordered atoms .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for this compound?

Answer:

  • Analog synthesis : Modify pyridine/pyrimidine substituents (e.g., replace methyl with trifluoromethyl) to assess steric/electronic effects ().
  • Biological assays : Test kinase inhibition (e.g., EGFR or JAK2) using IC₅₀ measurements. Compare with reference inhibitors (e.g., GSK-J1 in ).
  • Computational docking : Use AutoDock Vina to predict binding modes in active sites (e.g., ATP-binding pockets) .

Advanced: How to address contradictions in reported bioactivity data across studies?

Answer:

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (ATP concentration, incubation time).
  • Metabolic stability : Test compound stability in microsomal assays (e.g., human liver microsomes) to rule out degradation artifacts.
  • Data normalization : Use positive controls (e.g., staurosporine for kinase inhibition) to calibrate activity thresholds .

Basic: What purification techniques are recommended for isolating the final product?

Answer:

  • Liquid-liquid extraction : Separate polar impurities using ethyl acetate and brine.
  • Recrystallization : Use ethanol/water (7:3 v/v) to obtain crystalline product.
  • Prep-HPLC : Employ C18 columns with acetonitrile/water gradients for high-purity (>99%) isolation .

Advanced: How can computational modeling predict metabolic pathways?

Answer:

  • Software tools : Use Schrödinger’s MetaSite or GLORYx to identify likely Phase I/II metabolites.
  • CYP450 interactions : Screen for CYP3A4/2D6 binding using molecular dynamics (MD) simulations.
  • ADME profiling : Calculate logP (≈2.5) and polar surface area (PSA ≈ 90 Ų) to predict oral bioavailability .

Basic: What safety precautions are critical during synthesis?

Answer:

  • Ventilation : Use fume hoods for handling volatile amines (e.g., pyridin-2-amine).
  • PPE : Wear nitrile gloves and goggles to avoid skin/eye contact with Fe powder or HCl.
  • Waste disposal : Neutralize acidic/basic waste before disposal per EPA guidelines .

Advanced: How to validate the compound’s stability under storage conditions?

Answer:

  • Accelerated stability testing : Store at 40°C/75% RH for 6 months and monitor degradation via LC-MS.
  • Light exposure : Use amber vials to prevent photodegradation.
  • Lyophilization : For long-term storage, lyophilize and store at -20°C under argon .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:

  • Catalyst recovery : Optimize Pd catalyst recycling via filtration or aqueous biphasic systems.
  • Batch consistency : Use process analytical technology (PAT) for real-time monitoring of reaction progress.
  • Cost reduction : Replace BINAP with cheaper ligands (e.g., dppf) without compromising yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.